molecular formula C27H29NO4 B234386 17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one CAS No. 153567-11-4

17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one

Cat. No. B234386
CAS RN: 153567-11-4
M. Wt: 431.5 g/mol
InChI Key: NIBRTUHQXLSONU-LHIMOPHOSA-N
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Description

The compound “17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one” is also known as Buprenorphine . It is a semi-synthetic opioid derived from thebaine . It is an analgesic (pain killer) and has gained a great deal of notoriety for its ability to interrupt severe opiate addiction, including heroin and methadone addictions .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . For instance, one study describes the use of tetramethylpiperidine in THF, followed by the addition of isonicotinonitrile . Another study discusses the synthesis of a series of 14β-acyl substituted 17-cyclopropylmethyl-7,8-dihydronoroxymorphinone compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a T-shape made out of two ring systems, a tetrahydro-2H-naphtho[1,8-bc]furan system and a decahydroisoquinolinium subunit, that are nearly perpendicular to one another . The flexible cyclopropylmethyl group can adopt various different conformations in response to its surroundings .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve multiple steps . For instance, one study discusses the use of electroanalytical tools to investigate redox-active intermediates formed during the reactions .


Physical And Chemical Properties Analysis

The compound is a white to almost white crystalline powder which is freely soluble in water up to 130 mg/mL and slightly soluble in chloroform up to 0.13 mg/mL, with a pK a of 7.6 .

Mechanism of Action

The compound acts as a non-selective pure opioid receptor antagonist with the highest affinity for the μ-opioid receptor . It prevents or reverses the effects of opioids, including respiratory depression, sedation, and hypotension .

Safety and Hazards

The compound is considered hazardous due to its potential for abuse and addiction . It can produce acute withdrawal symptoms in individuals who are opioid dependent .

Future Directions

The compound has been widely used to prevent relapse in opioid- and alcohol-dependent subjects . Future research may focus on further exploring its structure-activity relationship and developing new derivatives with improved pharmacological properties .

properties

IUPAC Name

(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-9-phenylmethoxy-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4/c29-20-10-11-27(30)22-14-19-8-9-21(31-16-18-4-2-1-3-5-18)24-23(19)26(27,25(20)32-24)12-13-28(22)15-17-6-7-17/h1-5,8-9,17,22,25,30H,6-7,10-16H2/t22-,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIBRTUHQXLSONU-LHIMOPHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCC34C5C(=O)CCC3(C2CC6=C4C(=C(C=C6)OCC7=CC=CC=C7)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1CN2CC[C@]34[C@@H]5C(=O)CC[C@]3([C@H]2CC6=C4C(=C(C=C6)OCC7=CC=CC=C7)O5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80934778
Record name 3-(Benzyloxy)-17-(cyclopropylmethyl)-14-hydroxy-4,5-epoxymorphinan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

17-(Cyclopropylmethyl)-7-benzyl-4,5-epoxy-3,14-dihydroxymorphinan-6-one

CAS RN

153567-11-4
Record name (5α)-17-(Cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(phenylmethoxy)morphinan-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=153567-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-O-Benzylnaltrexone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153567114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Benzyloxy)-17-(cyclopropylmethyl)-14-hydroxy-4,5-epoxymorphinan-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80934778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Morphinan-6-one, 17-(cyclopropylmethyl)-4,5-epoxy-14-hydroxy-3-(phenylmethoxy)-, (5α)
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